[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via an amide coupling reaction using (S)-2-amino-propionic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound can be used in the study of enzyme interactions and protein modifications. Its amino acid derivative makes it a potential substrate or inhibitor for enzymes involved in peptide synthesis and degradation.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development in areas like pain management or neurological disorders.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function. The piperidine ring and amino acid derivative are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl ester group offers steric protection, while the amino acid derivative allows for biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLNMATUWBDFFP-VUWPPUDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354025-93-6 | |
Record name | tert-butyl N-{1-[(2S)-2-aminopropanoyl]piperidin-3-yl}-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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